molecular formula C36H73NO3 B014457 C18 Dihydroceramide CAS No. 2304-80-5

C18 Dihydroceramide

Cat. No.: B014457
CAS No.: 2304-80-5
M. Wt: 568.0 g/mol
InChI Key: KZTJQXAANJHSCE-OIDHKYIRSA-N
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Mechanism of Action

Target of Action

C18 Dihydroceramide primarily targets the de novo sphingolipid synthesis pathway . It acts as a metabolic intermediate in this pathway, which takes place in the endoplasmic reticulum (ER) . The acylation of sphinganine molecules by six isoforms of ceramide synthase (CerS) gives rise to Dihydroceramide with varying acyl chain lengths .

Mode of Action

this compound is converted into ceramides (Cers) with the addition of a double bond . This conversion process is crucial as ceramides are abundant in tissues and have well-established biological functions . Despite being less prevalent, dihydroceramides have been implicated in various biological processes distinct from those involving ceramides . These processes include cellular stress responses, autophagy, cell growth, pro-death or pro-survival pathways, hypoxia, and immune responses .

Biochemical Pathways

this compound is a key player in the de novo sphingolipid biosynthesis pathway . It serves as a substrate for the generation of more complex sphingolipids in the Golgi apparatus, including dihydrosphingomyelin (DhSM) or dihydroglucosylceramides/dihydrogangliosides . The regulation of these pathways has implications in pathologies ranging from diabetes to cancer and neurodegenerative diseases .

Pharmacokinetics

It’s known that vitamin d supplementation increases plasma this compound levels in type 2 diabetes mellitus (t2d) patients . This suggests that certain dietary supplements can influence the bioavailability of this compound.

Result of Action

The action of this compound results in various cellular effects. It’s involved in cellular stress responses, autophagy, and early apoptosis . Moreover, its plasma concentration has been related to metabolic diseases and shown as a long-term predictor of type 2 diabetes onset . It’s thus an important player and potential biomarker in pathologies ranging from diabetes to cancer and neurodegenerative diseases .

Action Environment

The action of this compound can be influenced by environmental factors. For instance, vitamin D supplementation has been shown to significantly enhance plasma this compound levels in T2D patients . This suggests that the compound’s action, efficacy, and stability can be modulated by dietary supplements and potentially other environmental factors.

Biochemical Analysis

Biochemical Properties

C18 Dihydroceramide interacts with various enzymes, proteins, and other biomolecules. It is produced in the endoplasmic reticulum (ER) through the acylation of sphinganine molecules by six isoforms of ceramide synthase (CerS), resulting in Dihydroceramides with varying acyl chain lengths . These interactions play a crucial role in the biochemical reactions involving this compound.

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . For instance, it is involved in cellular stress responses, autophagy, cell growth, pro-death or pro-survival pathways, hypoxia, and immune responses .

Molecular Mechanism

This compound exerts its effects at the molecular level through several mechanisms. It binds with biomolecules, inhibits or activates enzymes, and induces changes in gene expression . For example, it is converted into ceramides with the addition of a double bond, a process that involves various binding interactions with biomolecules .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. It has been observed that the product’s stability, degradation, and long-term effects on cellular function vary in in vitro or in vivo studies . For instance, recovery from an exercise bout decreased muscle ceramide concentration .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Studies have observed threshold effects, as well as toxic or adverse effects at high doses .

Metabolic Pathways

This compound is involved in the de novo sphingolipid synthesis pathway . It interacts with enzymes or cofactors and can affect metabolic flux or metabolite levels .

Transport and Distribution

This compound is transported and distributed within cells and tissues. It interacts with transporters or binding proteins, influencing its localization or accumulation .

Subcellular Localization

The subcellular localization of this compound and its effects on activity or function are significant. It could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Properties

IUPAC Name

N-[(2S,3R)-1,3-dihydroxyoctadecan-2-yl]octadecanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C36H73NO3/c1-3-5-7-9-11-13-15-17-18-20-22-24-26-28-30-32-36(40)37-34(33-38)35(39)31-29-27-25-23-21-19-16-14-12-10-8-6-4-2/h34-35,38-39H,3-33H2,1-2H3,(H,37,40)/t34-,35+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZTJQXAANJHSCE-OIDHKYIRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCCC(=O)NC(CO)C(CCCCCCCCCCCCCCC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCCCCCCCCC(=O)N[C@@H](CO)[C@@H](CCCCCCCCCCCCCCC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C36H73NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50177594
Record name Ceramide 2
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50177594
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

568.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Cer(d18:0/18:0)
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0011761
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

2304-80-5
Record name N-Stearoyl dihydrosphingosine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002304805
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ceramide NG
Source DrugBank
URL https://www.drugbank.ca/drugs/DB14706
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Ceramide 2
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50177594
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-STEAROYL DIHYDROSPHINGOSINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8AD8CNQ956
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Cer(d18:0/18:0)
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0011761
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Synthesis routes and methods

Procedure details

6.2 g (0.022 mol) of stearic acid and 6 g (0.022 mol) of 2-aminooctadecane-1,3-diol were mixed in a tube and irradiated with the apparatus used in Example 1, under the same frequency and power conditions. After an irradiation of 18 minutes at 140° C.±5° C., the reaction mixture was solubilized in a mixture of 80 ml of ethyl acetate and 40 ml of heptane. The precipitate obtained was recrystallized from ethanol and 8.1 g of expected pure product were obtained with a yield of 72%.
Quantity
6.2 g
Type
reactant
Reaction Step One
Quantity
6 g
Type
reactant
Reaction Step One
Quantity
80 mL
Type
solvent
Reaction Step Two
Quantity
40 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the role of C18 Dihydroceramide in Photodynamic Therapy (PDT) for cancer?

A: Research suggests that this compound plays a role in the effectiveness of PDT for cancer treatment. Specifically, studies have shown that reducing the levels of this compound in head and neck squamous carcinoma cells makes these cells more resistant to apoptosis (programmed cell death) induced by PDT using the photosensitizer silicone phthalocyanine Pc 4. [, ] This resistance to apoptosis is linked to the downregulation of ceramide synthases, particularly Ceramide Synthase 1 (CERS1) and Ceramide Synthase 6 (CerS6), which are involved in the production of this compound. [, ] This suggests that maintaining sufficient levels of this compound may be important for the success of PDT in certain cancers.

Q2: Are there any genetic factors linked to elevated levels of this compound (and other ceramides) in individuals with metabolic syndrome?

A: Research has identified a potential link between specific genetic variants and elevated plasma ceramides, including this compound, in individuals with metabolic syndrome. [] Ten variants across six genes (ACER1, CERS3, CERS6, SGMS1, SPTLC2, and SPTLC3) involved in ceramide biosynthesis were significantly associated with increased levels of at least one ceramide species. [] This suggests a genetic predisposition to elevated ceramide levels, which could contribute to the development of metabolic syndrome and associated complications.

Q3: What is the significance of understanding the substrate specificity of dihydroceramide desaturase in relation to this compound?

A: Dihydroceramide desaturase is the enzyme responsible for converting dihydroceramides, like this compound, into ceramides. Research on fetal rat skin revealed that this enzyme displays substrate specificity, meaning it doesn't process all dihydroceramides equally. [] It was found to be most active with dihydroceramides containing fatty acids of C10, C14, or C18 in length, with C14 being the most efficiently desaturated. [] This specificity highlights the importance of chain length in the dihydroceramide structure for enzyme recognition and activity, which ultimately influences ceramide production.

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